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molecular formula C8H16N2O2 B8456563 3-(2-Hydroxyethyl)-1,4-dimethyl-2-piperazinone

3-(2-Hydroxyethyl)-1,4-dimethyl-2-piperazinone

Cat. No. B8456563
M. Wt: 172.22 g/mol
InChI Key: UNQNJQLSQJMVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515949

Procedure details

The mixture of sym. dimethylethylenediamine (1 eq, 53 g), bromobutyrolactone (1 eq, 100 g) and triethylamine (1 eq, 120 ml) in 1000 mL of tetrahydrofuran was refluxed overnight. The crude precipitate was filtered and thoroughly washed with diethyl ether. The ether was evaporated and the residue was purified by elution through a silica gel column using 2% (v/v) methanol in chloroform to obtain the title compound. A small sample was converted into a picrate and crystallized from methanol to obtain the picrate salt of the title compound: mp 157°-159° C.; IR (KBr) 3220, 1650, 1565 and 1330 cm-1 ; UV max (MeOH) 353 nm (ε 18090); and NMR (DMSO-d6) δ 2.1 (m, 2H), 2.9 and 2.93 (singlets, 6H), 3.5 (m, 6H), 3.95 (m, 1H), and 8.55 (s, 2H).
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][NH:5][CH3:6].Br[CH:8]1[CH2:13][CH2:12][O:11][C:9]1=[O:10].C(N(CC)CC)C>O1CCCC1>[OH:11][CH2:12][CH2:13][CH:8]1[N:5]([CH3:6])[CH2:4][CH2:3][N:2]([CH3:1])[C:9]1=[O:10]

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
CNCCNC
Name
Quantity
100 g
Type
reactant
Smiles
BrC1C(=O)OCC1
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture of sym
FILTRATION
Type
FILTRATION
Details
The crude precipitate was filtered
WASH
Type
WASH
Details
thoroughly washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The ether was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by elution through a silica gel column

Outcomes

Product
Name
Type
product
Smiles
OCCC1C(N(CCN1C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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